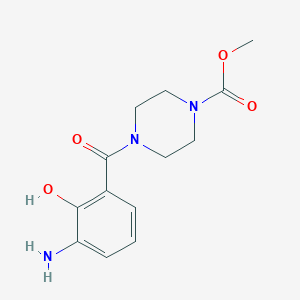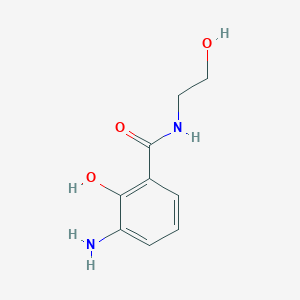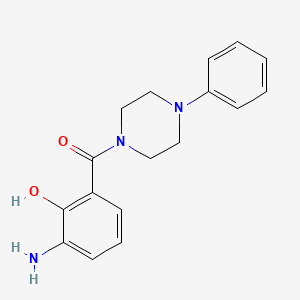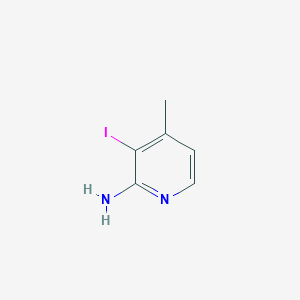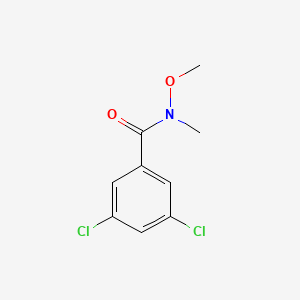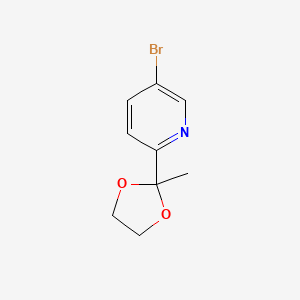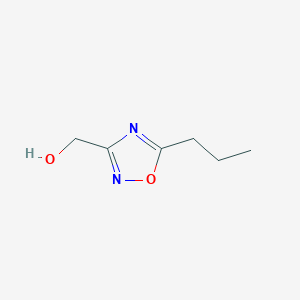
(5-Propyl-1,2,4-oxadiazol-3-YL)methanol
Vue d'ensemble
Description
“(5-Propyl-1,2,4-oxadiazol-3-YL)methanol” is a unique chemical compound with the empirical formula C6H10N2O2 and a molecular weight of 142.16 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
“(5-Propyl-1,2,4-oxadiazol-3-YL)methanol” has a molecular weight of 142.15600 and a density of 1.167g/cm3 . Its boiling point is 261.6ºC at 760 mmHg . The melting point is not available .Applications De Recherche Scientifique
Synthetic Routes and Structural Studies
- New Synthetic Pathways : A study described a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from diazeniumdiolation of benzyl cyanide, showcasing the structural variety and synthetic accessibility of oxadiazole derivatives, which could extend to (5-Propyl-1,2,4-oxadiazol-3-yl)methanol (Bohle & Perepichka, 2009).
Corrosion Inhibition
- Corrosion Inhibition Properties : Research on 1,3,4-oxadiazole derivatives revealed their effectiveness as corrosion inhibitors for mild steel in sulphuric acid, suggesting potential industrial applications of (5-Propyl-1,2,4-oxadiazol-3-yl)methanol in materials science (Ammal, Prajila, & Joseph, 2018).
Molecular Aggregation and Spectroscopy
- Molecular Aggregation Studies : Investigations into the solvent effects on molecular aggregation of certain thiadiazol derivatives indicate the importance of substituent groups on aggregation behavior, relevant for understanding the physical chemistry of (5-Propyl-1,2,4-oxadiazol-3-yl)methanol (Matwijczuk et al., 2016).
Antibacterial Properties
- Antibacterial Applications : The synthesis and characterization of Schiff base compounds derived from oxadiazoles demonstrated antibacterial activities, pointing to potential antimicrobial applications of oxadiazole compounds including (5-Propyl-1,2,4-oxadiazol-3-yl)methanol (Kakanejadifard et al., 2013).
Photochemical Behaviors
- Photochemical Insights : Research into the photochemical behavior of oxadiazole derivatives in methanol provides insights into their stability and reactivity under UV irradiation, relevant for applications in photochemistry and material science (Buscemi et al., 1988).
Propriétés
IUPAC Name |
(5-propyl-1,2,4-oxadiazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-3-6-7-5(4-9)8-10-6/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNMFRIIVXIGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650908 | |
| Record name | (5-Propyl-1,2,4-oxadiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Propyl-1,2,4-oxadiazol-3-YL)methanol | |
CAS RN |
915923-50-1 | |
| Record name | (5-Propyl-1,2,4-oxadiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1507343.png)


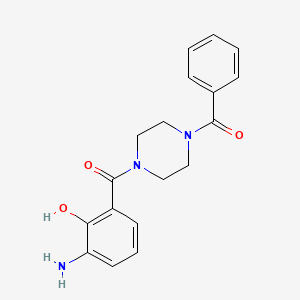
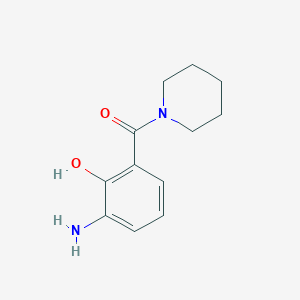
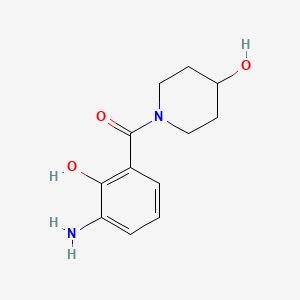
![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)
